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Compound of Interest

Compound Name: SR-4835

Cat. No.: B15580120 Get Quote

SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12)

and Cyclin-Dependent Kinase 13 (CDK13).[1][2] This technical guide provides a

comprehensive overview of its selectivity, mechanism of action, and the experimental

methodologies used for its characterization, tailored for researchers, scientists, and drug

development professionals.

Biochemical Selectivity and Potency
SR-4835 demonstrates remarkable selectivity for CDK12 and CDK13 over a broad panel of

other kinases. In a screening against over 450 kinases, SR-4835 showed minimal off-target

activity.[3][4] Its potent inhibitory activity against CDK12 and CDK13 is highlighted by low

nanomolar IC50 and Kd values.

Table 1: In Vitro Inhibitory Activity of SR-4835
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Target Assay Type Potency (nM)

CDK12 IC50 (ADP-Glo) 99.0 ± 10.5[4]

Kd (Binding Affinity) 98[1][4]

CDK13 IC50 4.9[1]

GSK3B Kd 810[4]

GSK3A Kd 1200[4]

CDK6 Kd 5100[4]

Mechanism of Action: An ATP-Competitive Inhibitor
and Molecular Glue
SR-4835 functions as a reversible, ATP-competitive inhibitor, binding to the ATP-binding pocket

of CDK12 and CDK13.[2][3][5] Structural studies have revealed that it interacts with key

residues in the kinase hinge region, including Tyr-815, Met-816, and Asp-819 of CDK12.[3]

A unique aspect of SR-4835's mechanism is its function as a "molecular glue."[6][7] It facilitates

the formation of a ternary complex between CDK12, its binding partner Cyclin K, and the

DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[6][7] This induced proximity leads to the

ubiquitination and subsequent proteasomal degradation of Cyclin K.[6] This degradation of

Cyclin K is a key contributor to the cellular effects of SR-4835.
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SR-4835 Mediated Cyclin K Degradation
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Caption: SR-4835 molecular glue mechanism.

Cellular Effects
In cellular contexts, SR-4835's inhibition of CDK12/13 leads to several key downstream effects.

It suppresses the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at

serine 2 (Ser2), with an EC50 of 100 nM in In-Cell Western assays.[3] This disruption of

transcriptional regulation leads to decreased expression of core DNA Damage Response

(DDR) proteins, such as ATM and RAD51.[1][2] Consequently, SR-4835 synergizes with DNA-

damaging agents and PARP inhibitors to induce cell death in cancer cells, particularly in triple-

negative breast cancer (TNBC).[1][6]
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Experimental Protocols
Radioactive Kinase Assay (for IC50 Determination)
This protocol is adapted from in vitro kinase assays used to characterize SR-4835.[5]

Reaction Mixture Preparation: Prepare a reaction mixture containing the recombinant

CDK12/CycK or CDK13/CycK kinase (e.g., 0.2 µM), a suitable substrate (e.g., 100 µM pS7-

CTD or 50 µM His-c-Myc), and [γ-³²P]ATP (e.g., 0.2 mM) in kinase assay buffer.

Inhibitor Addition: Add varying concentrations of SR-4835 (e.g., from 0.1 nM to 1 mM) to the

reaction mixtures. Include a DMSO control.

Initiation and Incubation: Initiate the kinase reaction by adding the substrate. Incubate the

reactions for a defined period (e.g., 20-60 minutes) at 30°C.

Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

Detection: Spot the reaction mixtures onto a phosphocellulose membrane. Wash the

membrane to remove unincorporated [γ-³²P]ATP.

Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation

counter or phosphorimager.

Data Analysis: Plot the percentage of kinase activity against the logarithm of the SR-4835
concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response

curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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